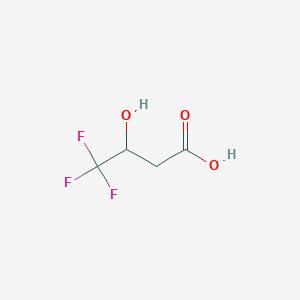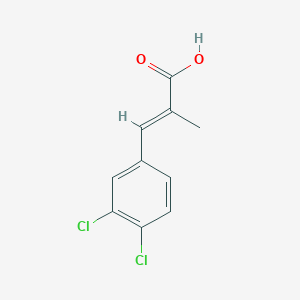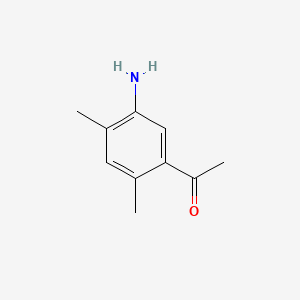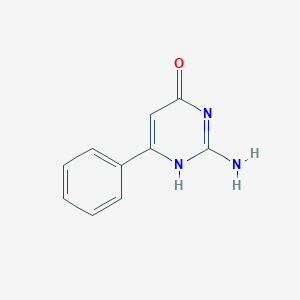
2-amino-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-phenyl-1H-pyrimidin-4-one is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-amino-6-phenyl-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
2-amino-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrimidine derivatives .
Scientific Research Applications
2-amino-6-phenyl-1H-pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory, antiviral, and anticancer activities
Mechanism of Action
The mechanism of action of 2-amino-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes involved in DNA synthesis and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
2-amino-6-phenyl-1H-pyrimidin-4-one can be compared with other pyrimidine derivatives, such as:
2-amino-4,6-dichloropyrimidine: Known for its antimicrobial properties.
2-amino-4,5,6-trisubstituted pyrimidines: Studied for their antiviral activities.
What sets this compound apart is its unique combination of a phenyl group and an amino group, which contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-amino-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGHDWFGFZJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
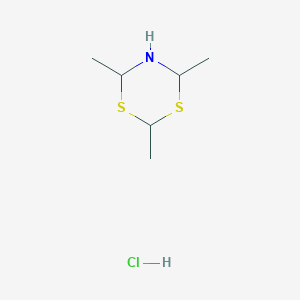
![(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime](/img/structure/B7771850.png)
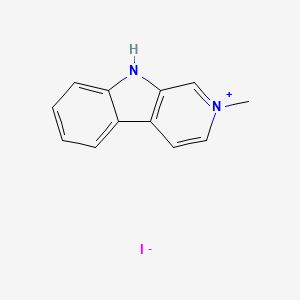

![11H-Benzo[a]fluorene](/img/structure/B7771875.png)
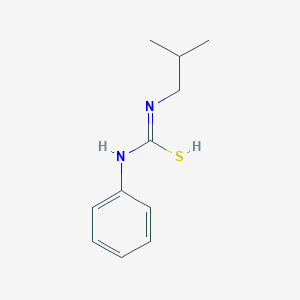
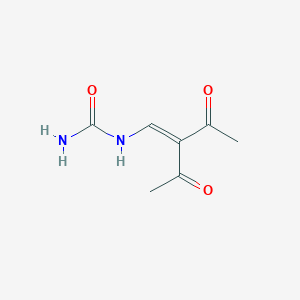
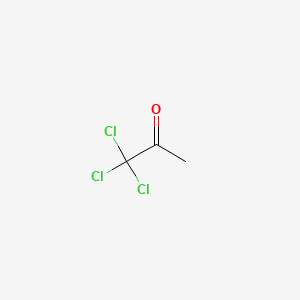
![10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B7771905.png)
![3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7771915.png)
